テトラキス(ジエチルアミノ)ハフニウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

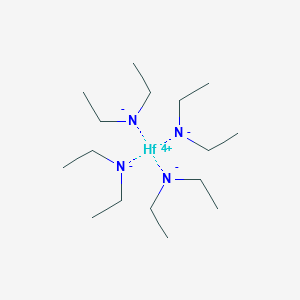

Tetrakis(diethylamido)hafnium(IV) is an organometallic compound with the chemical formula ([ (CH_3CH_2)_2N ]_4Hf). It consists of a central hafnium atom surrounded by four diethylamido ligands. This compound is primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to produce high-quality hafnium oxide thin films, which are essential in semiconductor manufacturing .

科学的研究の応用

Tetrakis(diethylamido)hafnium(IV) has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of hafnium-containing compounds and materials.

Biology: Investigated for potential use in biomedical applications due to its ability to form biocompatible hafnium oxide coatings.

Medicine: Explored for use in medical devices and implants due to its high stability and biocompatibility.

Industry: Widely used in the semiconductor industry for the deposition of high-k dielectric materials in advanced electronic devices

作用機序

Target of Action

Hafnium, Tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV) or Tetrakis(diethylamino)hafnium, is primarily used in the semiconductor industry. Its primary targets are silicon wafers where it is used to deposit hafnium oxide films .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the Hafnium, Tetrakis(diethylamino)- precursor is used with a moisture co-reactant to deposit hafnium oxide films onto H-terminated Si substrate . This interaction results in the formation of a thin layer of hafnium oxide on the silicon wafer .

Biochemical Pathways

The biochemical pathways involved in the action of Hafnium, Tetrakis(diethylamino)- are primarily physical and chemical rather than biological. The process of Atomic Layer Deposition involves a series of surface reactions that occur sequentially. These reactions result in the formation of a thin, uniform layer of hafnium oxide on the silicon wafer .

Pharmacokinetics

Its physical properties, such as its boiling point of 130 °c/001 mmHg and density of 1249 g/mL at 25 °C, influence its behavior during the ALD process .

Result of Action

The result of the action of Hafnium, Tetrakis(diethylamino)- is the formation of a thin, uniform layer of hafnium oxide on the silicon wafer. This layer is crucial in the manufacture of semiconductors, as it serves as a high-k dielectric layer in metal-oxide-semiconductor field-effect transistors (MOSFETs) .

Action Environment

The action of Hafnium, Tetrakis(diethylamino)- is influenced by several environmental factors. The temperature of the ALD process, for example, can significantly affect the quality of the hafnium oxide layer formed . Additionally, the compound is classified as a flammable liquid and a water-reactive substance, indicating that it must be handled and stored carefully to ensure safety and stability .

準備方法

Synthetic Routes and Reaction Conditions

Tetrakis(diethylamido)hafnium(IV) can be synthesized by reacting hafnium tetrachloride with lithium diethylamide in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of Tetrakis(diethylamido)hafnium(IV) involves similar synthetic routes but on a larger scale. The process requires rigorous control of moisture and oxygen levels to ensure the purity of the final product. The compound is usually purified by distillation under reduced pressure to remove any impurities .

化学反応の分析

Types of Reactions

Tetrakis(diethylamido)hafnium(IV) undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form hafnium oxide and diethylamine.

Thermal Decomposition: Decomposes at elevated temperatures to produce hafnium nitride or hafnium oxide, depending on the atmosphere.

Ligand Exchange: Can undergo substitution reactions with other ligands such as alkoxides or halides.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Thermal Decomposition: High temperatures (typically above 200°C) in an inert or reactive atmosphere.

Ligand Exchange: Various ligands such as alcohols, halides, or other amines.

Major Products Formed

Hafnium Oxide (HfO_2): Formed during hydrolysis or thermal decomposition.

Hafnium Nitride (HfN): Formed during thermal decomposition in a nitrogen atmosphere.

Diethylamine: Byproduct of hydrolysis.

類似化合物との比較

Similar Compounds

Tetrakis(dimethylamido)hafnium(IV): Similar structure but with dimethylamido ligands instead of diethylamido.

Tetrakis(ethylmethylamido)hafnium(IV): Contains a mix of ethyl and methyl groups on the amido ligands.

Tetrakis(dimethylamido)zirconium(IV): Zirconium analog of Tetrakis(diethylamido)hafnium(IV), used for similar purposes in semiconductor manufacturing.

Uniqueness

Tetrakis(diethylamido)hafnium(IV) is unique due to its specific ligand structure, which provides a balance between thermal stability and reactivity. This makes it particularly suitable for high-temperature deposition processes, resulting in high-quality thin films with excellent dielectric properties .

生物活性

Tetrakis(diethylamido)hafnium(IV) (TDEAHf), with the chemical formula C16H40N4Hf, is a hafnium-based compound that has garnered attention for its potential applications in various fields, including materials science and biological research. This article delves into the biological activity of TDEAHf, exploring its properties, mechanisms, and implications based on current research findings.

TDEAHf is characterized by its yellow liquid form and high purity (≥99%). It has a molecular weight of 467.01 g/mol and is known for its reactivity, particularly as a precursor in chemical vapor deposition (CVD) processes for producing hafnium oxide films. The compound's structure features four diethylamido groups coordinated to a central hafnium atom, which significantly influences its reactivity and biological interactions .

Biological Activity

The biological activity of TDEAHf is primarily investigated in the context of its potential cytotoxic effects, interactions with cellular components, and applications in drug delivery systems. Here are key findings from recent studies:

Cytotoxic Effects

- Cell Viability Studies : Research has shown that TDEAHf exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with cellular membranes and subsequent disruption of cellular homeostasis .

- Mechanism of Action : The cytotoxicity of TDEAHf appears to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can trigger apoptotic pathways, making TDEAHf a candidate for further investigation as an anticancer agent .

Antimicrobial Activity

TDEAHf has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit inhibitory effects against certain bacterial strains, suggesting potential applications in developing antimicrobial agents .

Study 1: Anticancer Activity

A study conducted by researchers at the University of Konstanz focused on the anticancer properties of TDEAHf. The compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy. The study concluded that TDEAHf could serve as a lead compound for developing new anticancer therapies .

Study 2: Antimicrobial Properties

In another study published in the Journal of Antimicrobial Chemotherapy, TDEAHf was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that TDEAHf inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Concentration Tested | Reference |

|---|---|---|---|

| Cytotoxicity | Induces apoptosis | >10 µM | University of Konstanz |

| Antimicrobial | Inhibits MRSA growth | 5 µg/mL | Journal of Antimicrobial Chemotherapy |

特性

CAS番号 |

19824-55-6 |

|---|---|

分子式 |

C16H40HfN4 |

分子量 |

467.0 g/mol |

IUPAC名 |

diethylazanide;hafnium(4+) |

InChI |

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChIキー |

VBCSQFQVDXIOJL-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |

正規SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |

ピクトグラム |

Flammable; Corrosive; Acute Toxic; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。